molecular formula C11H12N2O3 B14856323 N-[3-(Acetylamino)-5-formylphenyl]acetamide

N-[3-(Acetylamino)-5-formylphenyl]acetamide

Cat. No.: B14856323
M. Wt: 220.22 g/mol
InChI Key: QXGKZLBFCIRYKX-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)-5-formylphenyl]acetamide: is an organic compound characterized by the presence of an acetylamino group and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Acetylamino)-5-formylphenyl]acetamide typically involves the amidation of phenol derivatives. One common method is the direct synthesis from hydroquinone using ammonium acetate as the amidating agent. This reaction proceeds in acetic acid at elevated temperatures without the need for a metallic catalyst . The reaction conditions are optimized to achieve high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Acetylamino)-5-formylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products vary based on the nucleophile used in the reaction.

Scientific Research Applications

N-[3-(Acetylamino)-5-formylphenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Acetylamino)-5-formylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The formyl group can undergo reactions that modify the compound’s structure and function, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Acetylamino)-5-formylphenyl]acetamide is unique due to the presence of both an acetylamino group and a formyl group on the phenyl ring

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-acetamido-5-formylphenyl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7(15)12-10-3-9(6-14)4-11(5-10)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16)

InChI Key

QXGKZLBFCIRYKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C=O)NC(=O)C

Origin of Product

United States

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